

# An In-depth Technical Guide to the Thermodynamic Properties of Difluoromalonic Acid

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## Compound of Interest

Compound Name: *Difluoromalonic acid*

Cat. No.: *B072460*

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For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the thermodynamic properties of **difluoromalonic acid**. Recognizing the current scarcity of direct experimental data for this compound, this document focuses on its known physical characteristics, its acidity in the context of related fluorinated carboxylic acids, and the established experimental and computational methodologies for determining its thermodynamic parameters. This guide is intended to serve as a foundational resource for researchers, enabling them to understand the key thermodynamic considerations and the workflows required to obtain these critical data points for applications in research and drug development.

## Introduction

**Difluoromalonic acid** ( $C_3H_2F_2O_4$ , CAS No. 1514-85-8) is a halogenated dicarboxylic acid of interest in various fields, including organic synthesis and medicinal chemistry.<sup>[1]</sup> The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making a thorough understanding of their thermodynamics essential for predicting reactivity, stability, and biological interactions. This guide summarizes the available data for **difluoromalonic acid** and details the standard methods for the determination of its key thermodynamic properties.

## Physical and Structural Properties

While extensive thermodynamic data for **difluoromalonic acid** is not readily available in the public domain, some of its fundamental physical and structural properties have been characterized.

Property	Value	Reference
CAS Number	1514-85-8	<a href="#">[1]</a>
Molecular Formula	C <sub>3</sub> H <sub>2</sub> F <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	140.04 g/mol	<a href="#">[1]</a>
Density	1.789 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	315.827 °C at 760 mmHg	<a href="#">[2]</a>
Flashing Point	144.808 °C	<a href="#">[2]</a>
Crystal Structure	Monoclinic, space group P2 <sub>1</sub> /c	<a href="#">[3]</a>

## Acidity and Dissociation Constants (pKa)

The acidity of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While a definitive experimental pKa value for **difluoromalonic acid** is not available in the reviewed literature, its acidity can be inferred from related compounds. The strong electron-withdrawing effect of the two fluorine atoms on the  $\alpha$ -carbon is expected to significantly increase the acidity of the carboxylic acid protons compared to unsubstituted malonic acid.

For context, the pKa values of several related fluorinated and non-fluorinated carboxylic acids are presented below. It is anticipated that the pKa<sub>1</sub> of **difluoromalonic acid** would be very low, likely less than 1, indicating it is a strong acid.

Compound	pKa <sub>1</sub>	pKa <sub>2</sub>	Reference
Malonic Acid	2.83	5.69	
Fluoroacetic Acid	2.59	-	[4]
Difluoroacetic Acid	1.22 ± 0.03	-	[5][6]
Trifluoroacetic Acid	0.03 ± 0.08	-	[5][6]
Oxalic Acid	1.25	3.81	[4]

The determination of pKa is crucial for understanding the ionization state of the molecule at physiological pH.

## Experimental Determination of Thermodynamic Properties

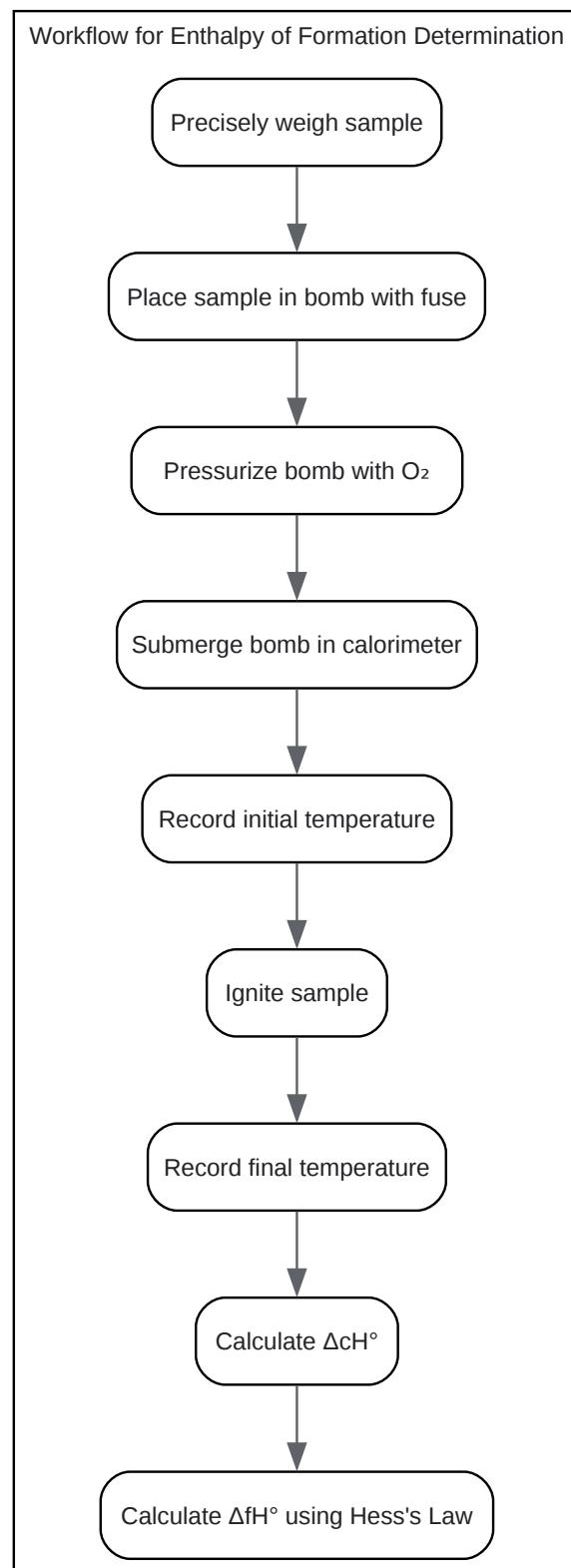
The following sections detail the standard experimental protocols for determining the key thermodynamic properties of a compound like **difluoromalonic acid**.

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion ( $\Delta\text{CH}^\circ$ ), measured using bomb calorimetry.

### Experimental Protocol: Bomb Calorimetry

- Sample Preparation: A precise mass of the solid **difluoromalonic acid** is pressed into a pellet.
- Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless-steel vessel (the "bomb"). A fuse wire is positioned to contact the sample.
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 20-30 atm).
- Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The initial temperature is recorded precisely.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.

- Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change ( $\Delta T$ ) is recorded.
- Calculation: The heat of combustion is calculated using the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the measured  $\Delta T$ . The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.



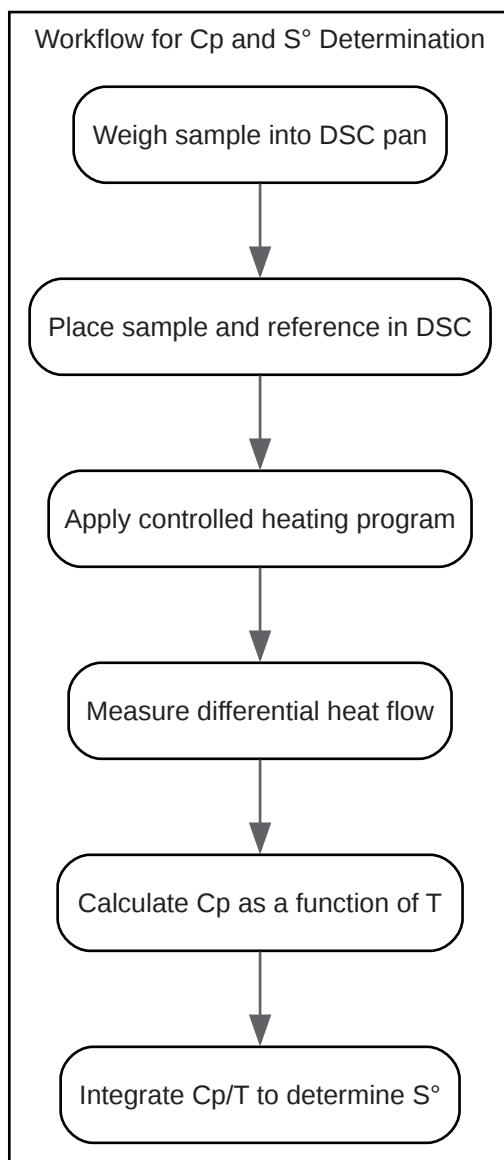
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Workflow for Bomb Calorimetry.

Heat capacity and standard entropy can be determined using differential scanning calorimetry (DSC) and by applying the principles of the third law of thermodynamics.

#### Experimental Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: A small, accurately weighed sample of **difluoromalonic acid** is placed in a hermetically sealed DSC pan. An empty pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell.
- Temperature Program: The cell is subjected to a precise temperature program, typically involving a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.
- Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is proportional to the heat capacity of the sample.
- Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from near absolute zero up to that temperature, accounting for the entropies of any phase transitions.



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#### Workflow for DSC Analysis.

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:

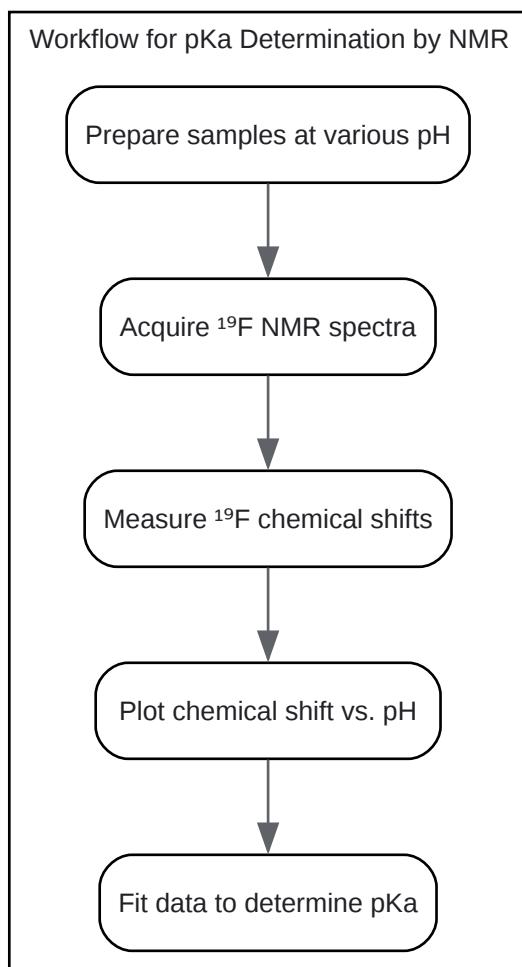
$$\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$$

Where  $\Delta_f S^\circ$  is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states.

Potentiometric titration or NMR spectroscopy are common methods for determining pKa values.[\[5\]](#)[\[6\]](#)

#### Experimental Protocol: $^{19}\text{F}$ NMR for pKa Determination

- Sample Preparation: A series of solutions of **difluoromalonic acid** are prepared at a constant concentration in a suitable buffer system (e.g., oxalate buffer) across a range of pH values.[\[5\]](#)
- NMR Spectroscopy: The  $^{19}\text{F}$  NMR spectrum is acquired for each sample. A reference compound, such as trifluoromethanesulfonate, may be included.[\[5\]](#)
- Chemical Shift Analysis: The chemical shift of the fluorine signal will change as a function of pH due to the protonation/deprotonation of the carboxylic acid groups.
- Data Fitting: The chemical shift data is plotted against pH and fitted to an appropriate equation (e.g., a modified Henderson-Hasselbalch equation) to determine the pKa values.



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Workflow for pKa Determination by NMR.

## Computational Determination of Thermodynamic Properties

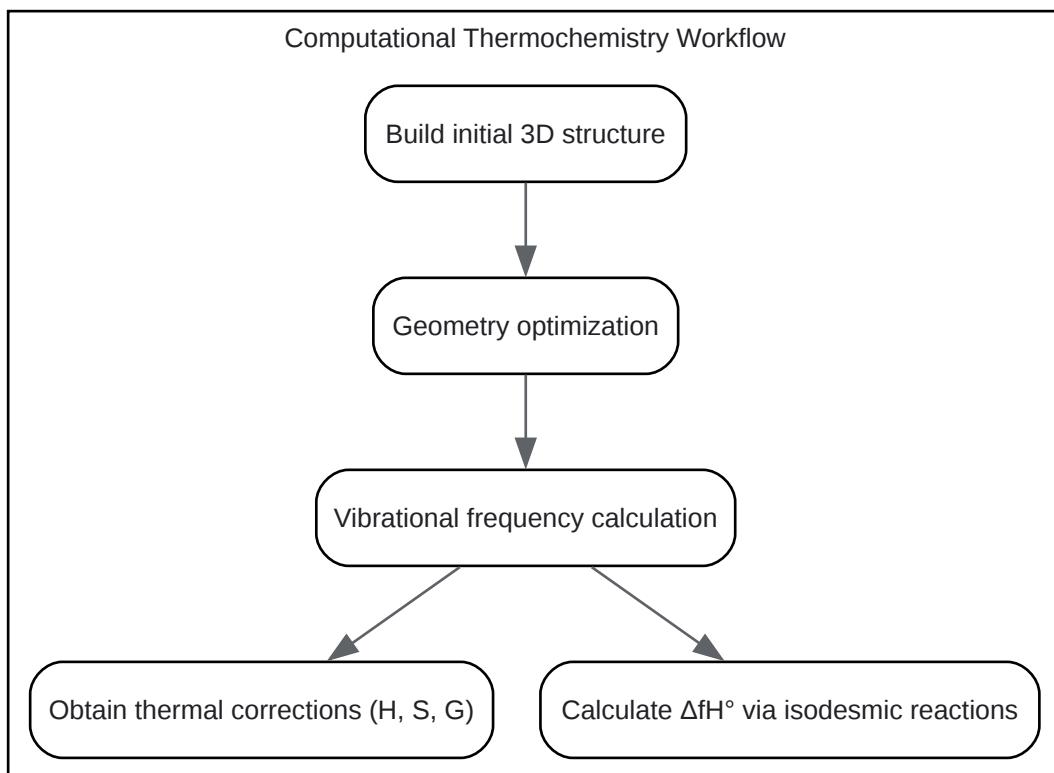
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. High-level ab initio and density functional theory (DFT) methods are commonly employed.

### Computational Protocol: Ab Initio/DFT Calculations

- Structure Optimization: The 3D structure of **difluoromalonic acid** is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-

311+G(d,p)).

- Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Thermochemical Analysis: The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or atomization reactions, where the energies of the reactants and products are computed at a high level of theory (e.g., G4 or CBS-QB3).

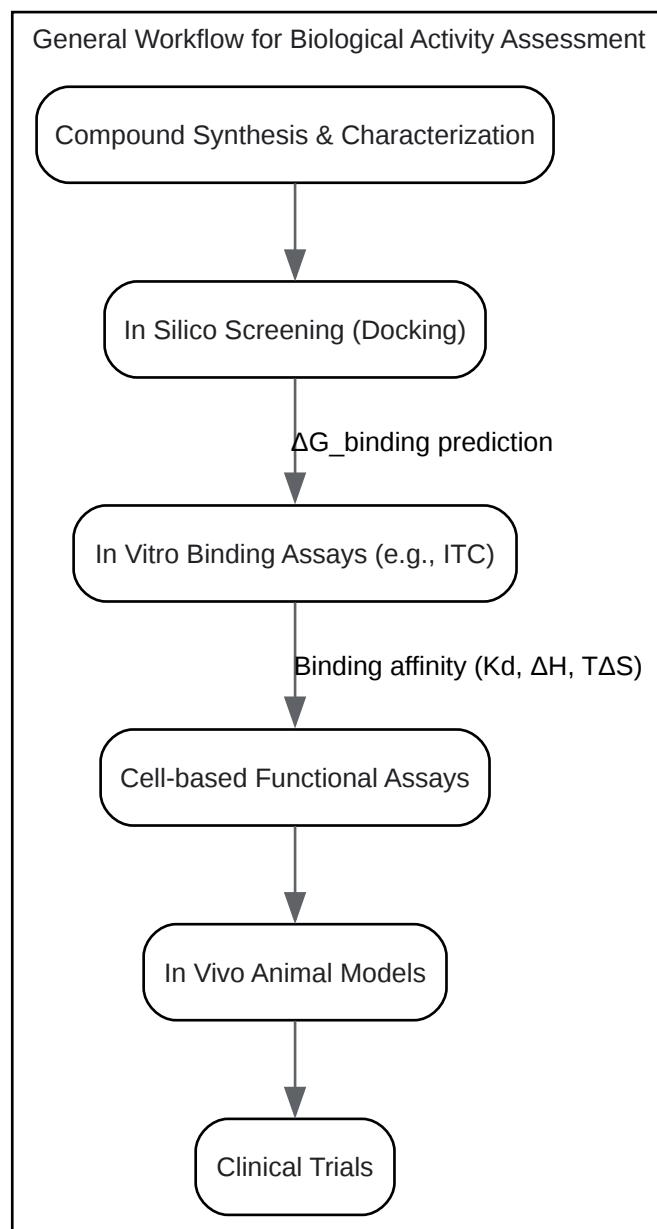


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Computational Thermochemistry Workflow.

## Relevance in Drug Development

While no specific signaling pathways involving **difluoromalonic acid** have been identified in the literature, the general workflow for assessing the biological relevance of a small molecule is well-established. Thermodynamic properties are integral to understanding the initial stages of this process, particularly ligand-receptor binding.



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Workflow for Biological Activity Assessment.

The Gibbs free energy of binding ( $\Delta G_{\text{binding}}$ ), which can be dissected into its enthalpic ( $\Delta H$ ) and entropic ( $T\Delta S$ ) components through techniques like Isothermal Titration Calorimetry (ITC), governs the affinity of a molecule for its biological target.

## Conclusion

This technical guide has synthesized the currently available information on the thermodynamic properties of **difluoromalonic acid**. While specific experimental values for its enthalpy of formation, entropy, and Gibbs free energy are lacking, this document provides a robust framework for understanding and obtaining these critical parameters. By detailing the standard experimental and computational methodologies, and placing the compound in the context of its chemical analogues, this guide serves as a valuable resource for scientists and researchers. The workflows and protocols outlined herein provide a clear path forward for the comprehensive thermodynamic characterization of **difluoromalonic acid**, which is essential for its potential applications in drug development and other scientific disciplines.

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